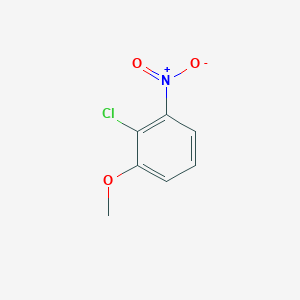

2-Chloro-1-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBAPYDWAVGVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497039 | |

| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-39-6 | |

| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene (CAS 3970-39-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for 2-Chloro-1-methoxy-3-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and as a building block for more complex molecules. While direct biological applications in drug discovery are not extensively documented in publicly available literature, its structural motifs—a chlorinated and methoxylated nitrobenzene ring—are of interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a yellow, crystalline solid with a molecular formula of C₇H₆ClNO₃.[1] It is sparingly soluble in water and is typically stored in a dry environment at room temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 3970-39-6 | [1] |

| Appearance | Yellow Powder/Solid | [1] |

| Melting Point | 93-95 °C | |

| Boiling Point | 290.3 °C (at 760 mmHg) | |

| Density | 1.4 g/cm³ | |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Spectroscopic Data

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is dictated by the presence of the chloro, methoxy, and nitro functional groups on the benzene ring.

Synthetic Route: Williamson Ether Synthesis

A plausible and common method for the synthesis of this compound is the methylation of its precursor, 2-chloro-3-nitrophenol. This reaction is a classic example of the Williamson ether synthesis.

Experimental Protocol: Methylation of 2-chloro-3-nitrophenol

Materials:

-

2-chloro-3-nitrophenol

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A base (e.g., potassium carbonate, sodium hydroxide)

-

An appropriate solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)

Procedure:

-

Dissolution: Dissolve 2-chloro-3-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add the base to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not well-documented, its structural components are relevant in medicinal chemistry. The chloro and methoxy groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a chloro group can modulate metabolic stability and binding affinity, while a methoxy group can impact solubility and electronic properties.

Nitroaromatic compounds, in general, have been investigated for a range of biological activities, though their use can be limited by potential toxicity. The nitro group can be bioreduced in vivo to reactive intermediates that may exert therapeutic or toxic effects.

Researchers can utilize this compound as a scaffold to synthesize a library of derivatives for screening against various biological targets. The functional groups present offer handles for further chemical modifications.

References

physical and chemical properties of 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-1-methoxy-3-nitrobenzene (CAS No: 3970-39-6). This compound is a substituted nitrobenzene derivative with potential applications as a building block in organic synthesis. This document collates available data on its physical characteristics, spectral properties, and safety information. Due to the limited availability of specific experimental data in public-access literature, this guide also outlines general synthetic strategies and predictive information where applicable.

Chemical Identity and Physical Properties

This compound is a poly-substituted benzene ring containing a chloro, a methoxy, and a nitro group. Its chemical structure is presented below.

Caption: Chemical structure of this compound.

The physical properties of this compound are summarized in the table below. It is a yellow solid at room temperature and is sparingly soluble in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 3970-39-6 | [1] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 93-95 °C | |

| Boiling Point | 290.3 °C at 760 mmHg | |

| Density | 1.367 g/cm³ | |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data

¹H NMR:

-

A singlet for the methoxy group protons (-OCH₃).

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, methoxy, and nitro substituents.

¹³C NMR:

-

A signal for the methoxy carbon.

-

Six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the C-Cl stretching vibration.

-

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂).

-

C-O stretching for the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns resulting from the loss of substituents like Cl, OCH₃, and NO₂.

Chemical Properties and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis.[1] The presence of the nitro, chloro, and methoxy groups on the benzene ring provides multiple sites for further chemical transformations.

The nitro group can be reduced to an amine, which is a common strategy in the synthesis of various pharmaceuticals and dyes. The chloro group can participate in nucleophilic aromatic substitution reactions, although the reactivity is influenced by the other substituents. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential precursor for this compound is 2-chloro-3-nitroanisole, which could be synthesized from commercially available starting materials.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information in the current literature describing the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a chemical intermediate for the synthesis of other compounds.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with established physical properties and a primary application as a synthetic intermediate. While specific experimental protocols and detailed spectral data are not widely available, its chemical nature allows for predictable reactivity and characterization. Researchers and drug development professionals can use this compound as a building block for the synthesis of more complex molecules. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-1-methoxy-3-nitrobenzene, a key intermediate in organic synthesis. This document outlines its structure, molecular weight, and other physicochemical properties. Additionally, it presents a generalized experimental protocol for its synthesis and analysis, based on established methods for similar compounds.

Core Compound Data

This compound is an aromatic organic compound with the chemical formula C7H6ClNO3.[1] Its structure consists of a benzene ring substituted with a chlorine atom at the second position, a methoxy group at the first, and a nitro group at the third. It is commonly available as a yellow powder and is utilized as a building block in the synthesis of more complex molecules.[1]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for this compound. It is important to note that while computational data is available, specific experimental values for properties such as melting and boiling points are not readily found in the scientific literature for this particular isomer.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 3970-39-6 | [1][2] |

| Appearance | Yellow Powder | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 171 | [1] |

| Monoisotopic Mass | 187.0036207 u | [1] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the chloro, methoxy, and nitro functional groups on the benzene ring.

References

Technical Guide: Solubility of 2-Chloro-1-methoxy-3-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of 2-Chloro-1-methoxy-3-nitrobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on presenting a standardized experimental protocol for solubility determination and a template for data presentation.

Introduction to this compound

Data Presentation

A systematic presentation of solubility data is essential for comparison and analysis. The following table provides a standardized format for recording the solubility of this compound in various organic solvents at different temperatures. Researchers can use this template to document their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | |||

| Ethanol | |||

| Methanol | |||

| Dichloromethane | |||

| Toluene | |||

| Ethyl Acetate | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Note: This table is a template. Specific experimental data for this compound is not currently available in the public domain.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with a controlled temperature bath set to the desired experimental temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Record the solubility values, the specific solvent used, and the temperature at which the experiment was conducted.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-Chloro-1-methoxy-3-nitrobenzene (CAS No: 3970-39-6). Despite a thorough search of publicly available scientific databases and chemical supplier information, experimental ¹H and ¹³C NMR spectra for this specific compound are not readily accessible. This guide, therefore, provides a detailed theoretical analysis of the expected NMR spectra based on the compound's molecular structure and by drawing comparisons with isomeric and structurally related compounds. Additionally, it outlines a general experimental protocol for acquiring such NMR data.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1] It is a yellow, solid organic compound utilized in various synthetic organic chemistry applications.[1] Spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for the structural elucidation and purity assessment of such molecules. This guide aims to provide a comprehensive understanding of the expected NMR characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectra

While specific experimental data is unavailable, the ¹H and ¹³C NMR spectra of this compound can be predicted based on established principles of NMR spectroscopy and analysis of similar molecular structures. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating effect of the methoxy (-OCH₃) group, will significantly influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet.

| Predicted Proton Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| H-4 | Doublet of doublets | 7.8 - 8.0 | Deshielded due to the ortho nitro group and meta chloro group. |

| H-5 | Triplet | 7.3 - 7.5 | Influenced by both meta substituents (nitro and chloro). |

| H-6 | Doublet of doublets | 7.6 - 7.8 | Deshielded by the ortho chloro group and para nitro group. |

| -OCH₃ | Singlet | 3.9 - 4.1 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display seven unique signals: six for the aromatic carbons and one for the methoxy carbon.

| Predicted Carbon Signal | Approximate Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OCH₃) | 150 - 155 | Attached to the electron-donating methoxy group. |

| C-2 (-Cl) | 125 - 130 | Attached to the chloro group. |

| C-3 (-NO₂) | 145 - 150 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 | 120 - 125 | Influenced by the adjacent nitro group. |

| C-5 | 128 - 132 | Least affected by the substituents. |

| C-6 | 115 - 120 | Influenced by the adjacent chloro group and para nitro group. |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Use a relaxation delay of 2-5 seconds.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectra.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the expected correlations for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust theoretical framework for understanding its expected spectroscopic characteristics. The predicted chemical shifts and multiplicities offer valuable guidance for researchers working with this compound. The provided experimental protocol outlines a standard procedure for obtaining high-resolution NMR spectra, which would be essential for the definitive structural confirmation and purity assessment of this compound. It is recommended that researchers synthesizing or utilizing this compound acquire and publish its NMR data to contribute to the broader scientific knowledge base.

References

Spectroscopic Analysis of 2-Chloro-1-methoxy-3-nitrobenzene: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

To provide valuable comparative data for researchers in this field, this guide presents the available IR and mass spectrometry data for two closely related isomers: 1-Chloro-2-methoxy-3-nitrobenzene and 2-Chloro-1-methoxy-4-nitrobenzene . This information can serve as a reference for the anticipated spectral characteristics of 2-Chloro-1-methoxy-3-nitrobenzene.

Furthermore, this document outlines detailed, representative experimental protocols for acquiring IR and MS data for solid nitroaromatic compounds, providing a methodological framework for the analysis of the title compound or its analogues.

Comparative Spectral Data of Isomers

The following tables summarize the available spectral data for the isomers of this compound. It is crucial to note that while these compounds share the same molecular formula (C₇H₆ClNO₃) and molecular weight, the positions of the substituents on the benzene ring will lead to distinct IR absorption bands and mass spectral fragmentation patterns.

Infrared (IR) Spectroscopy Data

| Isomer | Technique | Key IR Absorption Bands (cm⁻¹) | Source |

| 1-Chloro-2-methoxy-3-nitrobenzene | FTIR (KBr Wafer) | Data not fully itemized, but technique is specified. Characteristic absorptions would be expected for C-Cl, C-O, NO₂, and aromatic C-H and C=C bonds. | PubChem |

| 2-Chloro-1-methoxy-4-nitrobenzene | Gas-Phase IR | Data available as a spectrum. Key absorptions are expected for aromatic C-H stretching (>3000 cm⁻¹), C-H stretching of the methoxy group (<3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O and C-Cl stretching in the fingerprint region. | NIST WebBook |

Mass Spectrometry (MS) Data

| Isomer | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

| 1-Chloro-2-methoxy-3-nitrobenzene | GC-MS | 187 (M⁺) | 157, 111 | PubChem |

| 2-Chloro-1-methoxy-4-nitrobenzene | Electron Ionization | 187 (M⁺) | 172, 157, 142, 127, 111, 99, 82, 75, 63 | NIST WebBook |

Experimental Protocols

The following are detailed methodologies that represent standard procedures for the acquisition of IR and MS data for solid nitroaromatic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

This method is suitable for obtaining the IR spectrum of a solid sample, such as this compound, which is described as a yellow powder.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Analytical balance

-

Spatula

-

Sample of the analyte

Procedure:

-

Drying: Dry the spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the solid analyte.

-

Grinding and Mixing: Add the analyte to an agate mortar. Add approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to become plastic and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is a standard method for the analysis of volatile and semi-volatile organic compounds.

Objective: To separate the analyte from any potential impurities and obtain its mass spectrum to determine the molecular weight and fragmentation pattern.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5MS)

-

High-purity helium carrier gas

-

Autosampler or manual syringe

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., dichloromethane, methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

-

Instrument Setup (Gas Chromatograph):

-

Injector: Set to a temperature of 250-280°C. Use splitless or a high split ratio injection depending on the sample concentration.

-

Oven Temperature Program: A typical program would be: start at 80°C, hold for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes. This program should be optimized for the specific analyte.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Instrument Setup (Mass Spectrometer):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Ion Source Temperature: Typically set to 230°C.

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280°C).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra continuously as compounds elute from the GC column.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion (M⁺) and analyze the fragmentation pattern to elucidate the structure of the compound. The fragmentation of nitroaromatic compounds often involves the loss of NO₂, NO, and O.

-

2-Chloro-1-methoxy-3-nitrobenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should consult the official SDS from their supplier and conduct a thorough risk assessment before handling this chemical.

Executive Summary

2-Chloro-1-methoxy-3-nitrobenzene is a nitroaromatic compound with limited publicly available, in-depth toxicological data. However, based on the known hazards of structurally related compounds, it should be handled with extreme caution. The primary hazards are presumed to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation. A significant, unconfirmed but likely, toxicological concern is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 3970-39-6 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature, in a dry, well-ventilated place |

Hazard Identification and Classification

Based on available safety data sheets for this compound and related compounds, the following GHS hazard classifications are indicated.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |

| Specific target organ toxicity — Single exposure | Category 3 (May cause respiratory irritation) |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are recommended.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Dispose of gloves immediately after handling and wash hands thoroughly.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.

General Handling Procedures

-

Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.

-

Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the spread of the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Personal Protection: Wear the appropriate PPE as described in section 4.2.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, the toxicology of nitroaromatic compounds is well-documented.[2][3][4][5][6] A primary mechanism of toxicity for many nitroaromatic compounds is the induction of methemoglobinemia.[7][8][9][10][11]

Proposed Mechanism of Methemoglobinemia Induction

The nitro group of this compound can be enzymatically reduced in the body, leading to the formation of reactive intermediates. These intermediates can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.

Caption: Proposed pathway for this compound-induced methemoglobinemia.

Experimental Workflow Diagram

The following diagram outlines a general workflow for handling this compound in a research setting.

Caption: General experimental workflow for handling hazardous chemicals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 9. Methemoglobin [acutecaretesting.org]

- 10. Methemoglobin | California Poison Control System [previewcalpoison.ucsf.edu]

- 11. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Chloro-1-methoxy-3-nitrobenzene material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Chloro-1-methoxy-3-nitrobenzene have not been fully investigated. All handling and experimental procedures should be conducted with extreme caution in a controlled laboratory setting, adhering to all institutional and governmental safety protocols. Information from structurally similar compounds is included for guidance and should be interpreted with caution.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound used in organic synthesis as a building block for more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 3970-39-6 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Yellow Powder/Solid | [1] |

| Boiling Point | 93-95 °C | |

| Purity | ≥97% | |

| Solubility | Sparingly soluble in water. | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and Safety Information

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, and skin and eye irritation.

| Hazard Statement | Code | Description |

| Harmful if swallowed, in contact with skin or if inhaled | H302+H312+H332 | Indicates that acute exposure through oral, dermal, or inhalation routes can cause adverse health effects. |

| Causes skin irritation | H315 | Direct contact with the skin may lead to irritation. |

| Causes serious eye irritation | H319 | Direct contact with the eyes can cause significant irritation. |

| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |

| Precautionary Statement | Code | Description |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | Mandatory use of personal protective equipment to prevent skin and eye contact. |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301+P312 | Immediate medical attention is required if the substance is ingested. |

Toxicological Information

Specific toxicological studies on this compound are limited. However, studies on related chloronitrobenzenes indicate potential for significant toxicity. For instance, inhalation studies on 2-chloronitrobenzene and 4-chloronitrobenzene in rats and mice showed the development of methemoglobinemia, leading to anemia.[4] Lesions in the spleen, liver, and kidney were also observed in exposed rats.[4] While the methoxy group may alter the metabolic profile and toxicity of the target compound, a cautious approach assuming similar target organ toxicity is warranted.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

Due to the hazardous nature of this compound, a strict handling protocol must be followed. The following workflow outlines the essential steps for safe handling.

Caption: Workflow for Safe Handling of this compound.

Synthesis of a Structurally Related Compound: 1-Chloro-3-methoxy-2-nitrobenzene

No specific, detailed protocol for the synthesis of this compound was found. However, a protocol for the synthesis of the isomer, 1-Chloro-3-methoxy-2-nitrobenzene, is available and provides a relevant experimental framework.[5] This procedure involves a Sandmeyer-type reaction starting from a substituted aniline.

Materials:

-

3-methoxy-2-nitro-phenylamine (starting material)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 37% and 6 N)

-

Copper(II) chloride (CuCl₂)

-

Water (H₂O)

-

Ethyl acetate (AcOEt)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

A solution of sodium nitrite (e.g., 180 mg, 2.60 mmol) in water (0.5 mL) is added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (e.g., 400 mg, 2.38 mmol) in 37% HCl (3.9 mL) at 0°C over a one-hour period. This forms the diazonium salt.[5]

-

The reaction mixture is then added to a cold (0°C) solution of CuCl₂ (e.g., 640 mg, 4.76 mmol) in 6 N HCl (3.5 mL).[5]

-

The resulting green solution is stirred at room temperature for 2 days.[5]

-

The reaction mixture is poured onto ice and carefully neutralized with a saturated solution of NaHCO₃.[5]

-

The aqueous phase is extracted with ethyl acetate.[5]

-

The combined organic phase is washed with brine, dried over MgSO₄, filtered, and evaporated to yield the product as a brown oil.[5]

First Aid and Emergency Procedures

Immediate action is critical in case of exposure. The following diagram outlines the necessary first aid steps.

Caption: First Aid Procedures for Exposure to this compound.

Spill, Storage, and Disposal

Proper containment, storage, and disposal are crucial to mitigate the risks associated with this compound.

Spill Response

-

Evacuate: Immediately clear the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, wear full PPE and absorb with an inert material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

-

Dispose of waste material at an approved hazardous waste disposal facility.[6]

-

Do not mix with other waste streams.[6]

-

All local, state, and federal regulations regarding hazardous waste disposal must be followed.[6]

The logical flow for waste management is outlined below.

Caption: Hazardous Waste Management Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | CAS#:3970-39-6 | Chemsrc [chemsrc.com]

- 4. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene for Researchers and Drug Development Professionals

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] It is characterized by a benzene ring functionalized with a chlorine atom, a methoxy group, and a nitro group.[1] This compound typically appears as a yellow solid and is sparingly soluble in water.[1] Primarily utilized in the field of organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[1] Its trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound (CAS No. 3970-39-6), a variety of commercial suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 3970-39-6 | ≥98% | Inquire |

| Fluorochem | This compound | 3970-39-6 | >97% | 5g, 10g, 25g, 100g |

| Manchester Organics | 2-Chloro-1-methoxy-3-nitro-benzene | 3970-39-6 | Inquire | Inquire |

| BLD Pharm | This compound | 3970-39-6 | 97% | 1g, 5g, 25g |

| ChemScene | This compound | 3970-39-6 | ≥98% | 100mg, 250mg, 500mg, 1g |

| Chemsrc | This compound | 3970-39-6 | Inquire | 250mg, 1g |

Experimental Protocols: Synthesis of a Regioisomer

Materials:

-

3-methoxy-2-nitro-phenylamine

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Chloride (CuCl₂)

-

Water

-

Ethyl Acetate (AcOEt)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Ice

Procedure: [2]

-

Diazotization: A solution of sodium nitrite (180 mg, 2.60 mmol) in water (0.5 mL) is added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (400 mg, 2.38 mmol) in concentrated HCl (37%, 3.9 mL) at 0°C over a period of one hour. This forms the corresponding diazonium salt.

-

Sandmeyer Reaction: The reaction mixture containing the diazonium salt is then added to a cold (0°C) solution of CuCl₂ (640 mg, 4.76 mmol) in 6 N HCl (3.5 mL).

-

Reaction Progression: The resulting green solution is stirred at room temperature for 2 days to allow for the substitution of the diazonium group with a chlorine atom.

-

Work-up and Extraction: The reaction mixture is poured onto ice and carefully neutralized with a saturated solution of NaHCO₃. The aqueous phase is then extracted with ethyl acetate.

-

Purification: The combined organic phases are washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

-

Product: This procedure yields 1-chloro-3-methoxy-2-nitrobenzene as a brown oil (293 mg, 1.56 mmol, 66% yield).[2]

Applications in Organic Synthesis and Drug Discovery

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. The presence of three distinct functional groups—chloro, methoxy, and nitro—on the benzene ring allows for selective chemical modifications.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical compounds.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring.

The strategic manipulation of these functional groups makes this class of compounds important starting materials for the synthesis of heterocycles and other scaffolds found in medicinal chemistry.

Visualizations

To illustrate the synthetic utility of this class of compounds, the following diagram outlines the experimental workflow for the synthesis of 1-chloro-3-methoxy-2-nitro-benzene, as described in the experimental protocol section.

Caption: Synthetic workflow for 1-chloro-3-methoxy-2-nitro-benzene.

References

Safeguarding Stability: A Technical Guide to the Storage of 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions for 2-Chloro-1-methoxy-3-nitrobenzene (CAS No. 3970-39-6), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary recommendation is to store the compound in a tightly sealed container in a dry environment at room temperature.[1][2] This minimizes the risk of hydrolysis and other forms of decomposition.

| Parameter | Specification | Rationale |

| Temperature | Room Temperature | Prevents thermal degradation. |

| Atmosphere | Dry/Inert | Minimizes hydrolysis and oxidation. |

| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric contaminants. |

| Light | Protect from Light | While not explicitly stated, as a general good practice for complex organic molecules, protection from light is recommended to prevent photochemical reactions. |

| Ventilation | Well-ventilated area | Ensures a safe environment by dispersing any potential vapors.[3][4] |

Handling and Incompatibilities

To ensure the longevity of this compound and the safety of laboratory personnel, specific handling procedures and awareness of chemical incompatibilities are essential.

Personal Protective Equipment (PPE): When handling this compound, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For procedures that may generate dust, a suitable respirator is recommended.[4]

Incompatible Materials: Based on the reactivity of similar nitroaromatic and chlorinated compounds, it is prudent to avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[4][5] Such contact could lead to vigorous, potentially hazardous reactions.

Experimental Protocols: General Stability Assessment

-

Visual Inspection: Examine the compound for any change in color (typically a yellow powder) or physical state.[2] Any deviation may indicate degradation.

-

Solubility Test: A quick check of its solubility in a standard solvent can be a simple indicator of potential changes in the compound's structure.

-

Thin-Layer Chromatography (TLC): A TLC analysis against a reference standard can quickly reveal the presence of impurities or degradation products.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC analysis can be used to determine the purity of the compound and quantify any degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structural integrity of the compound.

Logical Workflow for Chemical Storage Assessment

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a chemical compound like this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-1-methoxy-3-nitrobenzene, a versatile substituted aromatic compound. Due to its unique substitution pattern, this molecule exhibits a range of reactivities, making it a valuable building block in organic synthesis for the development of novel pharmaceuticals and functional materials. This document details its reactivity with common reagents, focusing on nucleophilic aromatic substitution, reduction of the nitro group, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Where available, detailed experimental protocols and quantitative data are provided. The guide also includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound (C₇H₆ClNO₃, CAS No: 3970-39-6) is a yellow, solid organic compound with a molecular weight of 187.58 g/mol .[1] Its structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group. This trifunctional substitution pattern imparts a distinct reactivity profile, making it a subject of interest for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic attack. This guide aims to provide a detailed exploration of the reactivity of this compound with a variety of common reagents, offering insights into its potential applications in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), with the chlorine atom serving as the leaving group.

General Mechanism and Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate of this reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of this intermediate. In this compound, the nitro group is positioned meta to the chlorine atom. This positioning does not allow for direct resonance delocalization of the negative charge that develops on the ring during the formation of the Meisenheimer complex. Consequently, the rate of nucleophilic aromatic substitution on this substrate is expected to be slower compared to isomers where the nitro group is in the ortho or para position to the chlorine atom.

// Reactants Reactant [label=<

this compound

this compound

]; Nucleophile [label="Nu⁻"];

// Meisenheimer Complex Meisenheimer [label=<

Meisenheimer Complex

(Resonance Stabilized)

,

,

, shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Product [label=<

Substitution Product

Substitution Product

]; LeavingGroup [label="Cl⁻"];

// Arrows Reactant -> Meisenheimer [label="+ Nu⁻ (slow)"]; Meisenheimer -> Product [label="- Cl⁻ (fast)"]; Product -> LeavingGroup [style=invis]; } caption: "General mechanism of Nucleophilic Aromatic Substitution (SNAr)."

Reactions with Common Nucleophiles

While specific quantitative data for this compound is limited, analogous reactions with similar substrates provide insight into its expected reactivity.

2.2.1. Reaction with Alkoxides (e.g., Sodium Methoxide)

Reaction with sodium methoxide is expected to yield 1,2-dimethoxy-3-nitrobenzene. The reaction would likely require elevated temperatures due to the meta-positioning of the nitro group.

2.2.2. Reaction with Amines

Primary and secondary amines can act as nucleophiles to displace the chloride, forming the corresponding N-substituted 2-methoxy-3-nitroaniline derivatives. The kinetics of such reactions are typically second-order overall, being first-order in both the amine and the aryl halide.[3]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on reactions of similar chloro-nitroaromatic compounds.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, amine) (1.1 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

-

Add the nucleophile portion-wise to the stirred solution.

-

Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 2-chloro-3-methoxyaniline, a valuable synthetic intermediate.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

-

Palladium on Carbon (Pd/C): This is a common and effective catalyst for this transformation.

-

Raney Nickel: This is another active catalyst, often used when other reducible functional groups are present.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) (1-5 mol%)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in the chosen solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Metal-Acid Reductions

Reduction using a metal in an acidic medium is a classic and reliable method.

-

Tin(II) Chloride (SnCl₂): A mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other functional groups.[4]

-

Iron in Acetic or Hydrochloric Acid (Fe/AcOH or Fe/HCl): An inexpensive and widely used method for large-scale reductions.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Aqueous acid (e.g., concentrated HCl)

Procedure:

-

Suspend this compound in the solvent.

-

Add SnCl₂·2H₂O to the suspension.

-

If using a non-acidic solvent, add concentrated HCl dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired aniline.

| Reagent | Conditions | Product | Yield | Reference |

| Pd/C, H₂ | Ethanol, rt, 1 atm | 2-Chloro-3-methoxyaniline | High | General Method |

| SnCl₂·2H₂O | Ethanol, reflux | 2-Chloro-3-methoxyaniline | High | [4] |

| Fe, HCl | Water/Ethanol, reflux | 2-Chloro-3-methoxyaniline | Good | General Method |

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The methoxy group is activating, but its effect is likely outweighed by the deactivating groups. The directing effects of the substituents are as follows:

-

-OCH₃: Activating, ortho, para-director.

-

-Cl: Deactivating, ortho, para-director.

-

-NO₂: Deactivating, meta-director.

The combination of these directing effects will determine the position of substitution. The positions ortho and para to the methoxy group (positions 2 and 4, and 6) are activated, while the positions meta to the nitro group (positions 5 and 1) are less deactivated. The position ortho to the methoxy and meta to the nitro (position 2) is already substituted with chlorine. Therefore, substitution is most likely to occur at position 4 (para to methoxy) or 6 (ortho to methoxy).

4.1. Nitration

Further nitration would require harsh conditions (e.g., fuming nitric acid and concentrated sulfuric acid) due to the already present deactivating groups.[5] The incoming nitro group would likely be directed to the positions activated by the methoxy group and not strongly deactivated by the existing nitro group.

4.2. Halogenation

Halogenation (e.g., bromination with Br₂/FeBr₃) would also be challenging and require forcing conditions. The directing effects would be similar to those for nitration.

4.3. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings such as nitrobenzene. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although less reactive than aryl bromides and iodides, the use of specialized ligands and conditions can facilitate these couplings.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This would be an alternative route to N-substituted 2-methoxy-3-nitroanilines. The reaction typically requires a palladium precatalyst, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide.[6][7][8]

Suzuki Coupling

The Suzuki coupling reaction pairs an organoboron compound with an aryl halide. This would allow for the formation of a C-C bond at the 2-position of the ring, leading to biaryl compounds or the introduction of alkyl or vinyl groups.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, providing a route to aryl-alkyne derivatives.[9][10][11]

General Considerations for Cross-Coupling Reactions:

-

Catalyst: A palladium(0) source is typically used, often generated in situ from a palladium(II) precatalyst.

-

Ligand: Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.

-

Base: A base is necessary to facilitate the catalytic cycle. The choice of base depends on the specific coupling reaction.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.

Conclusion

This compound is a versatile synthetic building block with a rich and predictable reactivity profile. The interplay of its three substituents governs its behavior in key organic transformations. The nitro group activates the ring for nucleophilic aromatic substitution, albeit with attenuated reactivity due to its meta position relative to the leaving group. The nitro group itself is readily reduced to an amine, providing a gateway to a different class of substituted anilines. While the ring is generally deactivated towards electrophilic aromatic substitution, reactions under forcing conditions may be possible, with the substitution pattern dictated by the combined directing effects of the existing groups. Furthermore, the presence of the chloro substituent opens up the possibility of modern palladium-catalyzed cross-coupling reactions, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for specific synthetic targets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Nitration of nitrobenzene at high concentrations of sulfuric acid [gyan.iitg.ac.in]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Potential Research Applications of 2-Chloro-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] It exists as a yellow solid and is sparingly soluble in water.[1] This molecule incorporates three key functional groups: a chloro group, a methoxy group, and a nitro group, making it a versatile building block in organic synthesis.[1] While specific, direct applications in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This guide will explore the potential research applications of this compound, focusing on its synthetic utility and the chemical transformations that can lead to novel compounds of interest for researchers in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. While experimental spectroscopic data for this specific isomer is limited, data for the related isomer, 2-chloro-1-methoxy-4-nitrobenzene, is available and can serve as a useful reference for characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3970-39-6 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Yellow Powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Table 2: Spectroscopic Data for the Isomer 2-Chloro-1-methoxy-4-nitrobenzene (CAS: 4920-79-0) for Reference

| Spectroscopic Technique | Key Peaks/Signals |

| Mass Spectrometry (EI) | m/z values of interest can be found in publicly available databases. |

| IR Spectrum | Characteristic peaks for C-Cl, C-O, and NO₂ functional groups would be expected. |

Potential Research Applications in Organic Synthesis

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring allows for a variety of chemical transformations.

Key Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups. The following diagram illustrates the primary transformations that can be envisioned for this molecule, converting it into a key intermediate for further elaboration.

References

Methodological & Application

Application Notes: Synthesis of 2-Chloro-1-methoxy-3-nitrobenzene via Sandmeyer Reaction

Introduction

The synthesis of 2-Chloro-1-methoxy-3-nitrobenzene from 3-methoxy-2-nitroaniline is a classic example of the Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an aromatic amino group with a halide.[1][2] The reaction proceeds through a two-step mechanism: first, the diazotization of the primary aromatic amine to form a diazonium salt intermediate, followed by the copper-catalyzed displacement of the diazonium group with a chloride ion.[3][4] This method is particularly valuable as it allows for substitution patterns that are not easily achievable through direct electrophilic aromatic substitution.[2]

The starting material, 3-methoxy-2-nitroaniline, is first converted to its corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[5][6] The resulting diazonium salt is highly reactive and is immediately used in the subsequent step. The diazonium salt solution is then added to a solution containing a copper(I) or copper(II) catalyst, which facilitates the replacement of the -N₂⁺ group with a chlorine atom, yielding the desired product, this compound, with the evolution of nitrogen gas.[1][5]

Experimental Protocol

This protocol is adapted from established methodologies for the Sandmeyer reaction.[5][7][8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Amount | Moles (mmol) |

| 3-methoxy-2-nitroaniline | 168.15 | - | 4.00 g | 23.8 |

| Hydrochloric Acid | 36.46 | 37% (conc.) | 39 mL | ~476 |

| Sodium Nitrite | 69.00 | - | 1.80 g | 26.1 |

| Deionized Water | 18.02 | - | 5 mL + as needed | - |

| Copper(II) Chloride | 134.45 | - | 6.40 g | 47.6 |

| Dichloromethane | 84.93 | - | As needed | - |

| Sodium Bicarbonate | 84.01 | Saturated Soln. | As needed | - |

| Anhydrous MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | - | As needed | - |

| Ice | - | - | As needed | - |

Procedure

Step 1: Diazotization of 3-methoxy-2-nitroaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4.00 g (23.8 mmol) of 3-methoxy-2-nitroaniline in 39 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0°C in an ice-salt bath. Vigorous stirring is essential to keep the amine salt suspended.

-

In a separate beaker, dissolve 1.80 g (26.1 mmol) of sodium nitrite in 5 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution over approximately one hour. The rate of addition should be carefully controlled to maintain the reaction temperature between 0°C and 5°C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting cold solution contains the aryl diazonium salt and should be used immediately in the next step.

Step 2: Sandmeyer Reaction

-

In a 500 mL beaker, prepare a solution of 6.40 g (47.6 mmol) of Copper(II) Chloride in 35 mL of 6 N HCl. Cool this solution to 0°C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper chloride solution with vigorous stirring.[7]

-

A vigorous evolution of nitrogen gas should be observed.[5] Control the rate of addition to keep the foaming manageable.

-

Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 days to ensure the reaction goes to completion.[7]

Step 3: Product Isolation and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol.

Data Summary

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-methoxy-2-nitroaniline | 168.15 | Orange/Brown Solid | 577-72-0 |

| This compound | 187.58 | Yellow Solid[9] | 3970-39-6[9] |

Visual Workflow

Caption: Workflow for the Sandmeyer synthesis of this compound.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Acids: Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

-

Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always keep it in a cold solution and use it immediately after preparation. The low temperature (0-5°C) is critical for safety and to prevent decomposition, which can form undesired phenol byproducts.[5]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]